5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. Its structure features a pyrazole ring fused to a pyrimidinone system, with substitutions at the 1- and 5-positions:
- 5-position: A (2-chloro-6-fluorophenyl)methyl group, contributing to lipophilicity and electronic modulation via halogen atoms.
These analogs are frequently explored for kinase inhibition, antifungal activity, and other therapeutic applications .
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN4O/c19-11-3-1-4-12(7-11)25-17-13(8-23-25)18(26)24(10-22-17)9-14-15(20)5-2-6-16(14)21/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALZUHFWWTKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenylhydrazines with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
Key Findings :
- Antifungal activity is strongly influenced by 5-amino-6-arylamino substitutions, with methyl groups enhancing efficacy compared to benzyl .
- Thioether-linked derivatives (HS38) demonstrate kinase inhibition, suggesting the target compound’s 1-(3-chlorophenyl) group may similarly target kinase domains .
Physicochemical and Structural Properties
Table 3: Crystallographic and Electronic Features
Insights :
- Hydrogen bonds (e.g., N–H···O) in analogs stabilize crystal packing and may influence solubility .
Biological Activity
The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 895020-41-4) is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.
- Molecular Formula : C24H16Cl2FN3O
- Molecular Weight : 452.31 g/mol
- LogP : 5.801 (indicating high lipophilicity)
- Water Solubility : LogSw -6.09 (indicating poor solubility)
The biological activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit specific kinases involved in cancer progression. The compound under discussion is known to inhibit Src family kinases and Bcr-Abl, which are implicated in various cancers such as glioblastoma and chronic myelogenous leukemia (CML) . Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Compound 1b (similar structure) reduced tumor volume by over 50% in a xenograft model of CML .
- In vitro assays showed that the compound effectively inhibited cell proliferation across multiple cancer cell lines with varying IC50 values.
In Vivo Studies
In vivo studies have confirmed the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in tumor models:
- A study indicated that certain derivatives were effective in reducing tumor volume in osteosarcoma models .
- Another study highlighted the potential of these compounds in reducing tumor growth in neuroblastoma and glioblastoma models .
Case Studies
Several case studies have underscored the potential applications of this compound:
- Osteosarcoma Model : A derivative with an anilino group at the C4 position showed promising results in xenograft models, significantly reducing tumor size.
- Chronic Myelogenous Leukemia : A derivative demonstrated over 50% inhibition of tumor growth in mice inoculated with CML cells .
Research Findings
Recent advancements have focused on synthesizing a library of pyrazolo[3,4-d]pyrimidine derivatives to explore their biological activities:
- Enzymatic Assays : Compounds were evaluated for their inhibitory effects on Src and Bcr-Abl kinases, with promising results indicating strong inhibition at various concentrations .
- Antiproliferative Activity : Compounds were tested against a panel of 60 cancer cell lines from the NCI Developmental Therapeutics Program. Notably, some derivatives exhibited IC50 values comparable to established inhibitors .
Data Table: Biological Activity Summary
| Compound ID | Cancer Type | Model Type | Tumor Volume Reduction (%) | IC50 (µM) |
|---|---|---|---|---|
| 1a | Osteosarcoma | Xenograft | >50 | N/A |
| 1b | Chronic Myelogenous Leukemia | Xenograft | >50 | N/A |
| 1c | Neuroblastoma | In Vivo | N/A | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
